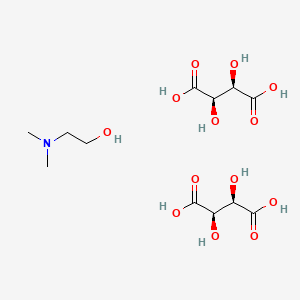
Atrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminoethanol L-bitartrate (1:2) is a chemical compound with the molecular formula C8H17NO7. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is a salt formed from 2-dimethylaminoethanol and L-bitartrate in a 1:2 ratio. It is known for its role in biological studies and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethanol L-bitartrate typically involves the reaction of 2-dimethylaminoethanol with L-tartaric acid. The reaction is carried out in an aqueous medium, where the two components are mixed and allowed to react to form the salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-dimethylaminoethanol L-bitartrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where 2-dimethylaminoethanol and L-tartaric acid are combined under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminoethanol L-bitartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Dimethylaminoethanol L-bitartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in neurotransmitter synthesis.
Medicine: It has been investigated for its potential therapeutic effects in treating conditions such as Alzheimer’s disease and attention deficit-hyperactivity disorder (ADHD).
Industry: The compound is used in the production of various pharmaceuticals and as an additive in cosmetic products.
Mechanism of Action
The mechanism of action of 2-dimethylaminoethanol L-bitartrate involves its interaction with cellular components. It is believed to enhance the synthesis of acetylcholine, a neurotransmitter, by acting as a precursor. This interaction with the cholinergic system is thought to underlie its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-hydroxyethylamine: Similar in structure but differs in its applications and properties.
Dimethylethanolamine: Another related compound with different uses in industrial and pharmaceutical contexts.
Uniqueness
2-Dimethylaminoethanol L-bitartrate stands out due to its specific combination with L-bitartrate, which imparts unique properties and enhances its solubility and stability. This makes it particularly useful in certain biological and medical applications where other similar compounds may not be as effective.
Properties
CAS No. |
63980-59-6 |
|---|---|
Molecular Formula |
C12H23NO13 |
Molecular Weight |
389.31 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C4H6O6/c1-5(2)3-4-6;2*5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI Key |
DUUCJSJYISFGCI-WBPXWQEISA-N |
Isomeric SMILES |
CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















